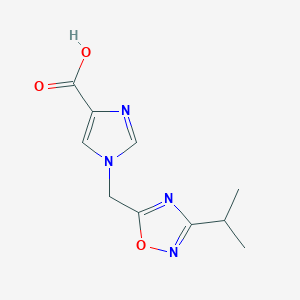
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features both an oxadiazole and an imidazole ring in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts. The imidazole ring is then introduced through a series of reactions involving the appropriate imidazole precursors and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, potentially as a probe or ligand in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: This compound features the oxadiazole ring but lacks the imidazole moiety, making it structurally similar but functionally distinct.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the oxadiazole and imidazole rings, which can impart distinct chemical and biological properties. This dual-ring structure may enhance its reactivity, binding affinity, and overall versatility in various applications.
属性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC 名称 |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c1-6(2)9-12-8(17-13-9)4-14-3-7(10(15)16)11-5-14/h3,5-6H,4H2,1-2H3,(H,15,16) |
InChI 键 |
FGDVHSQCJPSYHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=N1)CN2C=C(N=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13328192.png)
![5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13328197.png)

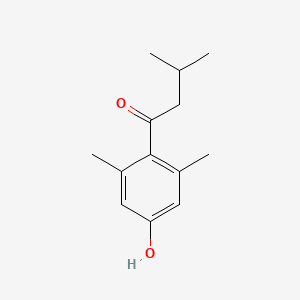
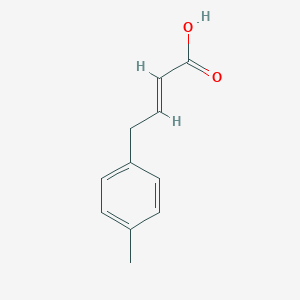
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13328225.png)
![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
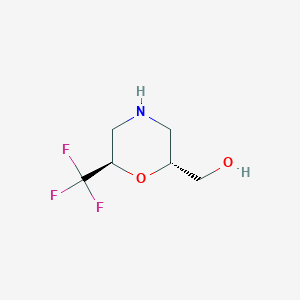
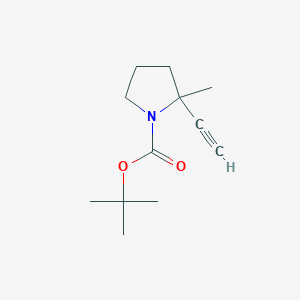
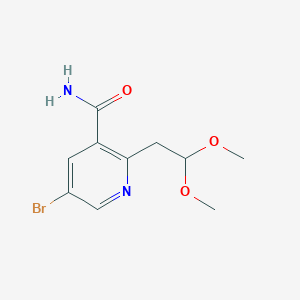
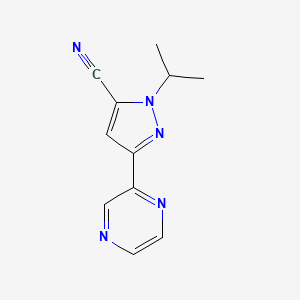
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
